N-(Benzo[h]quinolin-2-ylmethyl)-3,5-dimethoxybenzamide
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Overview
Description
N-(Benzo[h]quinolin-2-ylmethyl)-3,5-dimethoxybenzamide is a complex organic compound that belongs to the class of quinoline derivatives These compounds are known for their diverse applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Benzo[h]quinolin-2-ylmethyl)-3,5-dimethoxybenzamide typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of benzo[h]quinoline-2-carbaldehyde with 3,5-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified using column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-(Benzo[h]quinolin-2-ylmethyl)-3,5-dimethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the quinoline moiety to tetrahydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated benzamides.
Scientific Research Applications
N-(Benzo[h]quinolin-2-ylmethyl)-3,5-dimethoxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe for biological imaging.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of N-(Benzo[h]quinolin-2-ylmethyl)-3,5-dimethoxybenzamide involves its interaction with various molecular targets. In biological systems, it can intercalate into DNA, disrupting the replication process and leading to cell death. It also inhibits specific enzymes involved in cell signaling pathways, contributing to its anticancer and antimicrobial activities .
Comparison with Similar Compounds
Similar Compounds
- N-(Quinolin-2-ylmethyl)-3,5-dimethoxybenzamide
- N-(Isoquinolin-2-ylmethyl)-3,5-dimethoxybenzamide
- N-(Pyridin-2-ylmethyl)-3,5-dimethoxybenzamide
Uniqueness
N-(Benzo[h]quinolin-2-ylmethyl)-3,5-dimethoxybenzamide is unique due to the presence of the benzo[h]quinoline moiety, which imparts distinct electronic and steric properties. This makes it more effective in certain applications, such as DNA intercalation and enzyme inhibition, compared to its analogs .
Properties
CAS No. |
61770-03-4 |
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Molecular Formula |
C23H20N2O3 |
Molecular Weight |
372.4 g/mol |
IUPAC Name |
N-(benzo[h]quinolin-2-ylmethyl)-3,5-dimethoxybenzamide |
InChI |
InChI=1S/C23H20N2O3/c1-27-19-11-17(12-20(13-19)28-2)23(26)24-14-18-10-9-16-8-7-15-5-3-4-6-21(15)22(16)25-18/h3-13H,14H2,1-2H3,(H,24,26) |
InChI Key |
UWQXNMITYFLCNJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NCC2=NC3=C(C=CC4=CC=CC=C43)C=C2)OC |
Origin of Product |
United States |
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